1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one
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Overview
Description
1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an iodine atom attached to a phenyl ring, an isopropylthio group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoacetophenone and isopropylthiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A base such as potassium carbonate is used to deprotonate the isopropylthiol, making it a more reactive nucleophile.
Reaction Mechanism: The nucleophilic substitution reaction occurs where the isopropylthiol attacks the carbonyl carbon of 4-iodoacetophenone, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets. The iodine atom and the isopropylthio group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodoacetophenone: Similar in structure but lacks the isopropylthio group.
1-(4-Bromophenyl)-2-(isopropylthio)ethan-1-one: Similar but with a bromine atom instead of iodine.
1-(4-Chlorophenyl)-2-(isopropylthio)ethan-1-one: Similar but with a chlorine atom instead of iodine.
Uniqueness
1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom enhances its potential for use in various chemical reactions and biological applications.
Properties
Molecular Formula |
C11H13IOS |
---|---|
Molecular Weight |
320.19 g/mol |
IUPAC Name |
1-(4-iodophenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H13IOS/c1-8(2)14-7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
RGTXMFQHGATYHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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